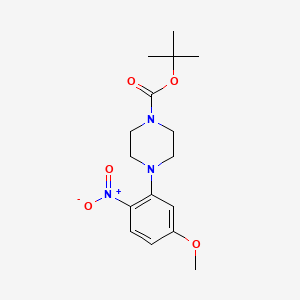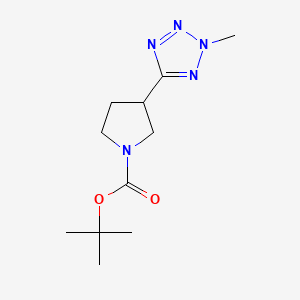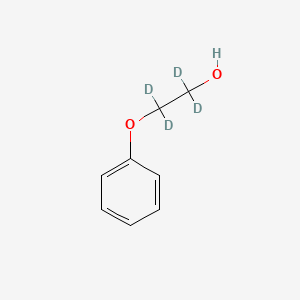
Acide 4,4'-difluorobiphényl-2,2'-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C14H8F2O4 and a molecular weight of 278.21 g/mol . This compound features a biphenyl core substituted with two fluorine atoms and two carboxylic acid groups, making it a versatile molecule in various scientific research fields.
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid typically involves the reaction of biphenyl derivatives with fluorinating agents. One common method includes the reaction of biphenyl with fluorine gas or other fluorinating reagents under controlled conditions to introduce the fluorine atoms . The carboxylic acid groups are then introduced through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and oxidation processes, ensuring high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Types of Reactions:
Esterification: The carboxylic acid groups in 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid can react with alcohols to form esters.
Acid-Base Reactions: The carboxylic acid groups can act as Brønsted-Lowry acids, donating protons in reactions with bases.
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Acid-Base Reactions: Bases like sodium hydroxide or potassium hydroxide are typical reagents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Esterification: Formation of esters.
Acid-Base Reactions: Formation of carboxylate salts.
Substitution Reactions: Formation of substituted biphenyl derivatives.
Mécanisme D'action
The mechanism of action of 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid involves its interaction with molecular targets through its functional groups . The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the electronic properties of the molecule . These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research .
Comparaison Avec Des Composés Similaires
- 4,4’-Dichlorobiphenyl-2,2’-dicarboxylic acid
- 4,4’-Dibromobiphenyl-2,2’-dicarboxylic acid
- 4,4’-Diiodobiphenyl-2,2’-dicarboxylic acid
Comparison: 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs . Fluorine atoms are highly electronegative, influencing the compound’s reactivity and interactions with other molecules . This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
IUPAC Name |
2-(2-carboxy-4-fluorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMUAXMMGJSIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681764 |
Source


|
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-82-5 |
Source


|
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)




![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)





